molecular formula C11H6Cl2N2 B12967159 Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- CAS No. 160657-03-4

Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-

Cat. No.: B12967159
CAS No.: 160657-03-4
M. Wt: 237.08 g/mol
InChI Key: BCAVCHCPJHSGOH-UHFFFAOYSA-N
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Description

4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE is a heterocyclic compound with the molecular formula C₁₁H₆Cl₂N₂. It is part of the pyrroloquinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions on the pyrroloquinoxaline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives . Another approach involves the use of 2-(1H-pyrrol-1-yl)anilines and aldehydes as starting materials, which undergo cyclization reactions to form the desired compound .

Industrial Production Methods: Industrial production of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE often employs transition-metal-free catalysis to ensure a more environmentally friendly process. The use of dimethyl sulfoxide (DMSO) as both reactant and solvent, along with acetic acid as a catalyst, has been reported to yield good results .

Chemical Reactions Analysis

Types of Reactions: 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE can be compared with other similar compounds in the pyrroloquinoxaline family:

The uniqueness of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4,7-dichloropyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c12-7-3-4-9-8(6-7)14-11(13)10-2-1-5-15(9)10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAVCHCPJHSGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)Cl)N=C(C2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442485
Record name Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160657-03-4
Record name Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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